![molecular formula C27H26N4O4 B2712520 N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251678-90-6](/img/structure/B2712520.png)
N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
“N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The compound also contains methoxyphenyl groups and an acetamido group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazole ring is planar, and the methoxyphenyl and acetamido groups would add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The imidazole ring, for example, is aromatic and relatively stable, but can participate in various reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the imidazole ring could potentially make the compound somewhat polar, and the methoxy groups could contribute to its solubility in organic solvents .Scientific Research Applications
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, including compounds structurally related to N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, have been extensively reviewed for their antitumor activities. These derivatives are noted for their potential in the search for new antitumor drugs due to their diverse biological properties. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and others have shown promise in preclinical testing stages, suggesting that imidazole derivatives could be significant for developing compounds with varied biological effects, including antitumor activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Synthetic Procedures for Central Nervous System Acting Drugs
The conversion of imidazole derivatives into more potent central nervous system (CNS) drugs is an area of active research. Compounds like benzimidazole, imidazothiazole, and imidazole have been explored for their potential in treating CNS diseases. With an increasing incidence of challenging CNS disorders, there is a need for synthesizing more potent CNS drugs. The synthesis procedures involve various chemical reactions, aiming to enhance the CNS penetrability and activity of these compounds, with imidazole derivatives showing promising characteristics (Saganuwan, 2020).
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
The study of carboxylic acids, including those structurally related to the compound , has shown significant insights into their biological activities. Research has compared the effects of structural differences on antioxidant, antimicrobial, and cytotoxic activities. This investigation highlights the potential medicinal applications of these compounds, emphasizing the importance of structural characteristics in determining their biological effectiveness (Godlewska-Żyłkiewicz et al., 2020).
Paracetamol Metabolism and Genetic Differences
Exploring the metabolism of compounds similar to N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, research on paracetamol (acetaminophen) metabolism presents insights into the genetic differences affecting drug metabolism. This study underscores the complexity of drug metabolism and the significance of genetic profiling in understanding individual responses to medications, which can inform the development of safer and more effective therapeutic strategies (Zhao & Pickering, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function .
Mode of Action
Without specific information, it’s difficult to say exactly how “N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide” interacts with its targets. It’s possible that the compound binds to its target, causing a conformational change that alters the target’s activity .
Biochemical Pathways
Similar compounds often affect pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
Similar compounds are often absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds often cause changes in cell behavior, such as altered growth, differentiation, or survival .
Action Environment
The action, efficacy, and stability of “N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-34-23-11-5-19(6-12-23)15-26(32)29-21-7-3-20(4-8-21)16-31-17-25(28-18-31)27(33)30-22-9-13-24(35-2)14-10-22/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFJVGKIOSWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide |
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